![molecular formula C14H11BrFNO2 B5641606 2-(2-bromophenoxy)-N-(2-fluorophenyl)acetamide](/img/structure/B5641606.png)
2-(2-bromophenoxy)-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related acetamide compounds involves various strategies, including the use of primary compounds for novel derivatives. For instance, novel acetamides can be synthesized using specific phenols as primary compounds, undergoing reactions that lead to the formation of targeted acetamide structures (Yang Man-li, 2008). These syntheses are characterized by their steps, conditions, and the yields of the reactions, providing a foundation for understanding the synthesis of 2-(2-bromophenoxy)-N-(2-fluorophenyl)acetamide.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is typically confirmed using techniques such as X-ray diffraction, spectroscopic methods (IR, NMR), and elemental analysis. For example, the crystal structure and spectroscopic characteristics of related compounds have been elucidated, confirming their molecular formulas and structural integrity (S. Geetha, R. Sribalan, S. Lakshmi, 2023). These analyses are crucial for confirming the expected structure of synthesized compounds, including 2-(2-bromophenoxy)-N-(2-fluorophenyl)acetamide.
Chemical Reactions and Properties
Acetamide compounds participate in various chemical reactions, reflecting their reactivity and interaction with other chemical entities. The synthesis process often involves reactions such as alkylation, nitration, and esterification, leading to the formation of the desired acetamide compounds (Zhang Da-yang, 2004). Understanding these reactions provides insights into the chemical behavior and potential applications of 2-(2-bromophenoxy)-N-(2-fluorophenyl)acetamide.
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are important for their practical applications. These properties are often determined through experimental studies, including the use of spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of similar compounds has been determined, revealing their crystallization in specific systems and providing information on their physical characteristics (Yonas Habtegiorghies Belay, H. Kinfe, A. Muller, 2012).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, such as their reactivity, stability, and interactions with other molecules, are crucial for their application in various fields. Studies on similar compounds have explored their binding affinities, reactivity towards specific reagents, and stability under different conditions (Ming-Rong Zhang et al., 2005). These insights are invaluable for understanding the chemical behavior of 2-(2-bromophenoxy)-N-(2-fluorophenyl)acetamide and its potential applications.
Safety and Hazards
As with any chemical compound, the safety and hazards of “2-(2-bromophenoxy)-N-(2-fluorophenyl)acetamide” would depend on its specific physical and chemical properties. In general, handling of halogenated organic compounds requires appropriate safety precautions to prevent exposure and environmental release .
properties
IUPAC Name |
2-(2-bromophenoxy)-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c15-10-5-1-4-8-13(10)19-9-14(18)17-12-7-3-2-6-11(12)16/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTFITPNVOUFLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-(2-fluorophenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.